molecular formula C19H22N6O3 B2957383 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845902-08-1

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Número de catálogo B2957383
Número CAS: 845902-08-1
Peso molecular: 382.424
Clave InChI: JJLUCDQZAGNFHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis analysis of a compound involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Heterocyclic Derivatives Research

Heterocyclic derivatives, such as those related to pyrimidines and pyrazoles, are extensively studied for their diverse biological activities. For instance, Banfield et al. (1987) explored the formation and structure determination of heterocyclic derivatives, contributing to the foundational understanding of these compounds in medicinal chemistry (Banfield, Fallon, & Gatehouse, 1987).

Radiosynthesis for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging, such as in the study by Dollé et al. (2008), exemplifies the application of pyrimidine derivatives in neuroimaging. They synthesized [18F]PBR111, a selective radioligand, for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Antimicrobial Activity Studies

The synthesis and evaluation of antimicrobial activities of pyrimidinone and oxazinone derivatives, as investigated by Hossan et al. (2012), reveal the potential of these compounds in developing new antimicrobial agents. Their research highlights the antimicrobial efficacy comparable to standard drugs (Hossan et al., 2012).

Antibacterial and Cytotoxic Properties

Studies on pyrazole derivatives, like the work of Aggarwal et al. (2014), focus on synthesizing new compounds and evaluating their antibacterial and cytotoxic activities. This research offers insights into the therapeutic potential of these compounds in treating infections and cancer (Aggarwal et al., 2014).

Pyrimidinone and Triazinone Synthesis

Abdel-rahman et al. (2002) explored the synthesis of pyrimidinones and triazinones, demonstrating their utility in creating compounds with potential antimicrobial properties. This work contributes to the expansion of heterocyclic compounds in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Crystal Structure Analysis

Research by Trilleras et al. (2008) on the crystal structure of pyrimidinone derivatives enhances the understanding of molecular interactions and stability, crucial for drug design and development (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Novel Synthesis Methods

Innovative synthesis methods, such as those explored by Abu‐Hashem et al. (2020), enable the creation of new compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Agent Development

Al-Sanea et al. (2020) focused on designing and testing the cytotoxic activity of pyrazolylacetamide derivatives, highlighting their potential as anticancer agents. This research underscores the significance of heterocyclic compounds in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Mecanismo De Acción

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is crucial for handling and disposing of the compound safely .

Propiedades

IUPAC Name

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-7-12(2)9-13(8-11)23-5-4-6-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h7-9H,4-6,10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLUCDQZAGNFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.